2(5H)-Furanone, 5-(acetyloxy)-
Overview
Description
2(5H)-Furanone, 5-(acetyloxy)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group The acetyloxy group in this compound is an ester functional group derived from acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acetylation of 2(5H)-furanone. This can be done by reacting 2(5H)-furanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically takes place under reflux conditions to ensure complete acetylation.
Another method involves the use of acetyl chloride in the presence of a base like triethylamine. This method also results in the formation of the acetyloxy group on the furanone ring.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-(acetyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The furanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-hydroxy-: This compound has a hydroxyl group instead of an acetyloxy group.
2(5H)-Furanone, 5-methoxy-: This compound has a methoxy group instead of an acetyloxy group.
2(5H)-Furanone, 5-ethoxy-: This compound has an ethoxy group instead of an acetyloxy group.
Uniqueness
2(5H)-Furanone, 5-(acetyloxy)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(5-oxo-2H-furan-2-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-4(7)9-6-3-2-5(8)10-6/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQBZQCYVOVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337050 | |
Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14032-72-5 | |
Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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